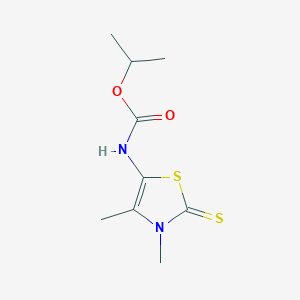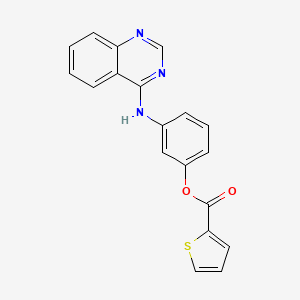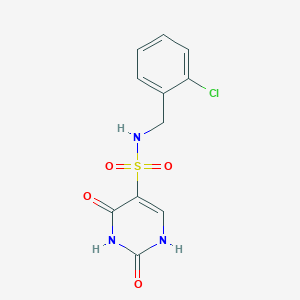
isopropyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study and development of thiazole derivatives, including isopropyl carbamates, have garnered attention due to their potential applications in medicinal chemistry and agriculture. These compounds are synthesized through various methods, aiming to explore their biological activities and chemical properties.
Synthesis Analysis
Thiazole derivatives, similar to isopropyl carbamates, are often synthesized from precursors like thiazolidine-2-carboxylic acid through multistep syntheses. The methods involve the generation of key intermediates that are further transformed into the desired products with antineoplastic or herbicidal activities. For example, 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates) were prepared and showed significant antineoplastic activity (Lalezari & Schwartz, 1988).
Molecular Structure Analysis
The structural elucidation of these compounds is often achieved using techniques such as X-ray crystallography, which helps in determining their conformation and reactivity. The molecular structure of isopropyl N-(2-furoyl)thiocarbamate, for example, has been determined, providing insights into its chemical behavior and interaction potential (Plutín et al., 2005).
Chemical Reactions and Properties
Isopropyl carbamates participate in various chemical reactions, leading to the formation of new compounds with diverse biological activities. These reactions often involve cyclization, nucleophilic addition, and substitution mechanisms, contributing to the synthesis of antitumor, antifungal, and herbicidal agents. The synthesis and fungicidal activity of certain diastereomers highlight the potential of these compounds in agricultural applications (Tian et al., 2022).
properties
IUPAC Name |
propan-2-yl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-5(2)13-8(12)10-7-6(3)11(4)9(14)15-7/h5H,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQPLFGAFKLGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)NC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-carbamic acid isopropyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5635901.png)
![{2-[4-({4-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5635902.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5635908.png)

![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5635917.png)
![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)

![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5635931.png)
![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-[(5-methylisoxazol-3-yl)methyl]benzenesulfonamide](/img/structure/B5635935.png)
![1-{[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]carbonyl}piperidine](/img/structure/B5635950.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5635975.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635993.png)